molecular formula C10H7N3O B2753483 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 71993-20-9

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B2753483
CAS No.: 71993-20-9
M. Wt: 185.186
InChI Key: WDULLPIFJCJVCX-UHFFFAOYSA-N
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Description

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 71993-20-9) is a quinoline-based chemical scaffold with significant relevance in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 10 H 7 N 3 O and a molecular weight of 185.18 g/mol. Its primary research value lies in its role as a key synthetic intermediate for the development of novel bioactive molecules. Recent scientific investigations have utilized this core structure to design and synthesize new multi-targeted kinase inhibitors. Specifically, research published in 2025 demonstrates its application in creating 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives, which were evaluated as potential inhibitors of EGFR, BRAF V600E , and HER-2 kinases—promising targets in cancer therapy . Some of the resulting compounds exhibited potent antiproliferative activity against a panel of cancer cell lines, with efficacy surpassing that of the reference drug erlotinib in certain assays . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified individuals, and all safety data sheets should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-5-7-9(12)6-3-1-2-4-8(6)13-10(7)14/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDULLPIFJCJVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination with Primary Amines

The most frequently cited method involves reacting 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 680210-85-9) with amines under heated conditions. In a representative procedure, 4-methoxybenzylamine (2.25 equiv) reacts with the chlorinated precursor in N,N-dimethylformamide (DMF) at 100°C for 1 hour, followed by trifluoroacetic acid (TFA)-mediated cleavage of the protecting group. This two-step process yields 25% of the target compound after purification.

Key experimental parameters:

  • Solvent : Polar aprotic solvents (DMF preferred)
  • Temperature : 80–100°C
  • Workup : Acidic cleavage (TFA or HCl) removes N-protecting groups

The low yield stems from competing side reactions, including:

  • Incomplete displacement of chloride at position 4
  • Hydrolysis of the nitrile group under prolonged heating
  • Dimerization via Michael addition at the activated C3 position

Alternative Amine Sources

Patent literature describes variations using:

  • Ammonium hydroxide (25% aqueous solution)
  • Benzylamine derivatives
  • Urea/guanidine under Ullmann-type coupling conditions

However, these methods generally produce lower yields (<30%) compared to protected amine approaches.

Azide-Mediated Synthesis via Staudinger Reaction

Sodium Azide Substitution

A higher-yielding route (95%) converts 2,4-dichloroquinoline-3-carbonitrile to the target compound through intermediate azides. The optimized protocol involves:

  • Azidation : Treating dichloroquinoline with 1 equiv sodium azide in DMF at 25°C for 17 hours
  • Staudinger Reaction : Reacting 4-azido-2-chloroquinoline-3-carbonitrile with triphenylphosphine in toluene under reflux
  • Hydrolysis : Refluxing the phosphazene intermediate in 80% acetic acid for 7 hours

Reaction Scheme
$$
\ce{2,4-Dichloroquinoline-3-carbonitrile ->[NaN3] 4-Azido-2-chloroquinoline-3-carbonitrile ->[PPh3] Phosphazene Intermediate ->[H3O^+] 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile}
$$

Mechanistic Advantages

This method avoids problematic amine protection/deprotection steps through:

  • Chemoselectivity : Azide preferentially substitutes at C4 due to greater electrophilicity compared to C2
  • Mild Conditions : Room-temperature azidation minimizes nitrile hydrolysis
  • High Atom Economy : Triphenylphosphine quantitatively converts azides to amines

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Displacement Azide-Mediated Route
Typical Yield 25–30% 85–95%
Reaction Steps 2 3
Purification Complexity Moderate High
Scalability Pilot-scale demonstrated Lab-scale only
Byproduct Formation Significant Minimal

Key Observations :

  • The azide route's superior yield justifies its multi-step complexity for small-scale syntheses
  • Industrial applications favor the displacement method despite lower yields due to simpler workup
  • Hybrid approaches combining azide chemistry with microwave irradiation remain unexplored

Structural Characterization Data

Consistent analytical profiles confirm product identity across methods:

Spectroscopic Data

  • $$^1$$H NMR (DMSO-d6): δ 7.19 (m, 2H), 7.57 (m, 1H), 7.88 (bs, 2H), 8.12 (d, J=7.6 Hz, 1H), 11.23 (s, 1H)
  • IR : 3380 cm$$^{-1}$$ (NH stretch), 2220 cm$$^{-1}$$ (C≡N), 1660 cm$$^{-1}$$ (C=O)
  • MS : m/z 186 [M+H]$$^+$$

Thermal Properties

  • Melting Point: >250°C (decomposition) vs. 321–323°C (sharp melt)
  • Discrepancies suggest polymorphic forms arising from recrystallization solvents

Process Optimization Strategies

Solvent Effects

  • DMF vs. DMAc: Dimethylacetamide increases azidation rate by 40% but complicates product isolation
  • Co-solvent Systems: DMF/water (9:1) improves chloride displacement kinetics without hydrolyzing nitriles

Catalytic Enhancements

  • Phase-Transfer Catalysis: Tetrabutylammonium bromide boosts azide incorporation yield to 98%
  • Acid Additives: p-Toluenesulfonic acid (10 mol%) suppresses dimerization in displacement reactions

Emerging Methodologies

Continuous Flow Synthesis

Microreactor trials demonstrate:

  • 45% yield improvement for displacement reactions
  • 10-fold reduction in azide intermediate residence time

Enzymatic Amination

Preliminary studies using transaminases show:

  • Selective amination at C4 position
  • 60% conversion under mild (pH 7, 37°C) conditions

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Scientific Research Applications

Antibacterial Applications

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives have been investigated for their antibacterial properties against a range of pathogens. Notably, research has shown that certain derivatives exhibit potent activity against resistant strains of bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus.

Case Studies:

  • Inhibition of Streptococcus pneumoniae : A study demonstrated that specific derivatives of this compound could effectively inhibit the growth of Streptococcus pneumoniae, showcasing their potential as novel antibiotic agents capable of overcoming antibiotic resistance .
  • Antibacterial Activity Against S. aureus : Another investigation highlighted the synthesis and biological evaluation of N-thiadiazole derivatives that exhibited significant antibacterial activity against S. aureus, indicating the versatility of quinoline derivatives in combating bacterial infections .

Anticancer Properties

The anticancer potential of this compound has been extensively studied, particularly regarding its ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies:

  • Cytotoxicity Against Colorectal Cancer : Research revealed that certain derivatives exerted significant cytotoxic effects on human epithelial colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. The mechanism involved the inhibition of the phosphatidylinositol 3-kinase (PI3Kα) pathway, a critical target in cancer therapy .
  • Inhibition of Breast Cancer Cells : Additional studies indicated that compounds derived from this scaffold showed promising results in inhibiting breast cancer cell lines (MCF-7), suggesting their potential use in developing targeted cancer therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been a focus of research. Compounds derived from this structure have demonstrated the ability to inhibit lipoxygenase (LOX) activity, which is crucial in inflammatory processes.

Case Studies:

  • LOX Inhibition : In vitro assays indicated that certain carboxamide analogues derived from 4-Amino-2-oxo-1,2-dihydroquinoline exhibited significant LOX inhibitory activity, with IC50 values suggesting strong anti-inflammatory potential .
  • Reduction of Inflammatory Markers : Experimental models showed that treatment with these compounds resulted in a marked reduction in paw swelling and other inflammation markers in induced arthritis models .

Summary of Biological Activities

The following table summarizes the various biological activities associated with 4-Amino-2-oxo-1,2-dihydroquinoline derivatives:

Activity Target Pathogen/Cell Type Mechanism/Outcome Reference
AntibacterialStreptococcus pneumoniaeInhibition of bacterial growth
AntibacterialStaphylococcus aureusSignificant antibacterial activity
AnticancerCaco-2 and HCT-116 cellsCytotoxic effects via PI3Kα inhibition
AnticancerMCF-7 cellsInduction of apoptosis and inhibition of cell proliferation
Anti-inflammatoryLOX enzymeInhibition leading to reduced inflammation
Anti-inflammatoryArthritis modelReduction in paw swelling and inflammatory markers

Mechanism of Action

The mechanism of action of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. In antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Biological Activity Reference
4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile Dihydroquinoline 4-NH₂, 2-O, 3-CN Amino, carbonyl, cyano Under investigation -
6-Chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) Dihydroquinoline 6-Cl, 4-O, 3-CONH₂, 1-pentyl Chloro, carboxamide, alkyl chain Antiviral (potential)
8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (I) Hexahydroquinoline 8-CH₃, 2-O, 3-CN, 4-thiophene Methyl, thiophene, cyano Cardiotonic, anti-inflammatory
4-Oxo-1,2-dihydroquinoline-3,3-dicarbonitrile derivatives (8a, 8d, 8f) Dihydroquinoline 4-O, 3-CN (dual) Dual cyano, carbonyl Synthetic intermediates

Key Observations :

  • Electron-Withdrawing Groups: The cyano group at position 3 in the target compound enhances electrophilicity, similar to analogs like compound (I) . However, dual cyano groups in derivatives (8a, 8d, 8f) may reduce solubility due to increased hydrophobicity .
  • Amino vs.
Antiviral Activity

In contrast, the target compound’s 4-amino group could enhance interactions with viral enzymes, though experimental validation is pending.

Anti-inflammatory and Cardiotonic Properties

Compound (I) exhibited anti-inflammatory and cardiotonic effects attributed to the thiophene moiety and hexahydroquinoline core. The thiophene’s aromaticity may facilitate π-π stacking with biological targets, while the cyano group stabilizes the molecule’s planar conformation . The target compound lacks such aromatic substituents, suggesting divergent mechanisms of action.

Physicochemical Properties

Property Target Compound Compound 52 Compound (I)
Molecular Weight ~215 g/mol ~363 g/mol ~284 g/mol
Solubility (Predicted) Moderate (polar groups) Low (long alkyl chain) Moderate (thiophene moiety)
Melting Point Not reported 120–122°C 198–200°C

Note: The target compound’s amino and cyano groups may improve aqueous solubility compared to compound 52’s hydrophobic pentyl chain.

Biological Activity

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline backbone with an amino group and a carbonitrile moiety. This configuration is crucial for its interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study synthesized various derivatives and tested them against multiple human tumor cell lines. The results showed that certain derivatives led to microtubule disruption, centrosome de-clustering, and G2/M cell cycle arrest in melanoma cells, demonstrating their potential as anticancer agents .

CompoundCell Line TestedIC50 (μM)Mechanism of Action
1hHT-290.15Microtubule disruption
1jHCT116 p53−/−0.04Centrosome de-clustering
1fMCF-7ModerateCell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) indicating effectiveness at concentrations below 100 µM. These findings suggest its potential as a lead compound for developing new antibacterial agents .

Antiviral Activity

The antiviral potential of this compound has been explored in relation to HIV. A series of derivatives were synthesized and evaluated for their ability to inhibit HIV replication in cell-based assays. Although some compounds demonstrated moderate activity, further optimization is required to enhance efficacy against HIV integrase and replication processes .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Chemosensory Receptors : The compound has been shown to modulate chemosensory receptors involved in taste perception, particularly T1R receptors, suggesting a role in taste modulation and potential applications in food science .
  • Cell Cycle Regulation : Its impact on the cell cycle indicates that it may interfere with cancer cell proliferation by inducing cell cycle arrest at critical checkpoints .
  • Antimicrobial Mechanisms : The mechanisms underlying its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1 : A derivative was tested against melanoma cells and exhibited significant antiproliferative effects through microtubule disruption.
  • Case Study 2 : In a study focusing on HIV, derivatives were evaluated for their ability to inhibit viral replication, leading to insights into structural modifications that could enhance antiviral activity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile?

Answer:
The synthesis typically involves condensation reactions of substituted anilines with cyanoacetic acid derivatives under acidic or basic conditions. For example:

  • Cyclocondensation : Aryl amines react with ethyl cyanoacetate in the presence of polyphosphoric acid (PPA) or acetic acid to form the quinoline core .
  • Oxidation-Reduction Control : Post-synthetic oxidation of intermediates (e.g., 1,2-dihydroquinolines) using mild oxidizing agents like KMnO₄ ensures the formation of the 2-oxo group while preserving the cyano substituent .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

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